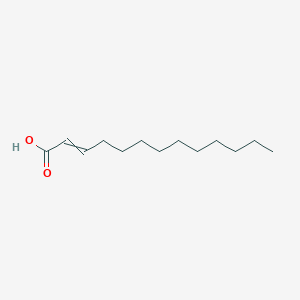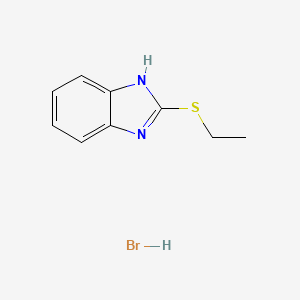
1,2-Ethanediamine dipicrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,2-Ethanediamine, also known as Ethylenediamine, is an organic compound with the formula C2H4(NH2)2 . It’s a colorless liquid with an ammonia-like odor and is a basic amine . It’s widely used as a building block in chemical synthesis .
Synthesis Analysis
Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine . There are also other methods of synthesis such as the reaction of 2:1:1 stoichiometric proportion of EDTB with cadmium(II) bromide and copper(II) bromide in methanol and distilled water .Molecular Structure Analysis
The molecular structure of 1,2-Ethanediamine is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of 1,2-Ethanediamine is 60.0983 .Chemical Reactions Analysis
Ethylenediamine is a widely used building block in chemical synthesis . It’s used as a precursor to chelation agents, drugs, and agrochemicals . It also plays a role in polymers .Physical and Chemical Properties Analysis
Ethylenediamine is a colorless liquid with an ammonia-like odor . It has a density of 0.90 g/cm3, a melting point of 8 °C, and a boiling point of 116 °C . It’s miscible in water .Safety and Hazards
Eigenschaften
IUPAC Name |
2-azaniumylethylazanium;2,4,6-trinitrophenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H3N3O7.C2H8N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;3-1-2-4/h2*1-2,10H;1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWMMNMINYIQIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C(C[NH3+])[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide](/img/structure/B1149528.png)


